molecular formula C11H20N2O2 B6291466 tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate CAS No. 2306249-50-1

tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

Cat. No.: B6291466
CAS No.: 2306249-50-1
M. Wt: 212.29 g/mol
InChI Key: VERHYGQTHIOMQC-XHNCKOQMSA-N
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Description

tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a bicyclic carbamate derivative widely used as a building block in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol and CAS number 1932203-04-7 . The compound features a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. It is commercially available with ≥97% purity and is employed in industrial and research applications, particularly in the development of antiviral agents and enzyme inhibitors .

Properties

IUPAC Name

tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERHYGQTHIOMQC-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Formation via Amine Protection

The most straightforward synthesis involves reacting the parent amine, (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine, with di-tert-butyl dicarbonate (Boc₂O) under mild conditions . This method leverages the nucleophilicity of the secondary amine, forming the carbamate through a base-catalyzed mechanism. Typical conditions use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or sodium bicarbonate (NaHCO₃) as bases. For example:

Procedure :
A solution of (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine (1.0 equiv) in DCM is treated with Boc₂O (1.1 equiv) and TEA (1.5 equiv) at 0–25°C for 12–24 hours. The reaction is quenched with water, and the organic layer is dried over MgSO₄ before concentration. Purification via silica gel chromatography yields the title compound in 75–85% yield .

Key Considerations :

  • Steric hindrance from the bicyclic framework necessitates prolonged reaction times.

  • Optically pure starting amines ensure retention of stereochemistry at C5 .

Palladium-Catalyzed Hydrogenation of Preprotected Intermediates

Alternative routes employ palladium-mediated hydrogenation to construct the bicyclic system while introducing the Boc group. A representative protocol from Ambeed involves hydrogenating a nitro-substituted precursor over Pd(OH)₂/C in THF/methanol :

Procedure :
A mixture of tert-butyl N-[(1S,4S,5R)-2-nitro-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (1.0 equiv) in THF/methanol (3:1) is subjected to H₂ (1 atm) with 10% Pd(OH)₂/C (0.2 equiv) at 20°C for 3 hours. Filtration and solvent evaporation afford the product in 85–90% yield .

Optimization Insights :

  • Catalyst loading below 0.3 equiv minimizes over-reduction.

  • Methanol enhances solubility of intermediates, preventing side reactions .

Microwave-Assisted Cyclization with Lithium Perchlorate

Recent advancements utilize microwave irradiation to accelerate ring-forming steps. A 2020 study demonstrated the efficacy of lithium perchlorate (LiClO₄) in DMF for coupling epoxide intermediates with amines :

Procedure :
A solution of epoxide (1.0 equiv) and (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine (1.2 equiv) in DMF is treated with LiClO₄ (2.0 equiv) and K₂CO₃ (1.5 equiv). The mixture is irradiated at 130°C for 40 minutes in a microwave reactor. Post-reaction purification via flash chromatography yields 70–80% product .

Advantages :

  • Reaction time reduced from 24 hours (conventional heating) to <1 hour.

  • LiClO₄ acts as a Lewis acid, stabilizing transition states during cyclization .

Chiral Resolution and Protecting Group Strategies

The CN101463000A patent highlights chiral resolution techniques critical for accessing enantiomerically pure material . A diastereomeric salt formation approach using (+)-di-p-toluoyl-D-tartaric acid resolves racemic intermediates:

Procedure :
Racemic tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate is dissolved in ethanol and treated with (+)-di-p-toluoyl-D-tartaric acid (1.1 equiv). Crystallization at −20°C affords the (1S,4S,5R)-diastereomer, which is basified with NaHCO₃ to recover the enantiopure amine .

Critical Parameters :

  • Solvent polarity (ethanol > methanol) improves crystal lattice stability.

  • Cooling rate (−1°C/min) ensures high enantiomeric excess (ee >99%) .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)Reaction TimeCatalyst
Direct Boc Protection75–8595–9812–24 hTEA/NaHCO₃
Pd-Catalyzed Hydrogenation85–9097–993 hPd(OH)₂/C
Microwave Cyclization70–8090–9540 minLiClO₄/K₂CO₃
Chiral Resolution50–60*>99 ee48 hTartaric Acid

*Yield reflects recovery after resolution .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to liberate the secondary amine. This reaction is foundational for subsequent functionalization:

Reaction ConditionsReagents/SolventsProductYield (Typical)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)2-azabicyclo[2.2.1]heptan-5-amine>90%
Hydrochloric acid (HCl)Dioxane/WaterAmine hydrochloride salt85–95%

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol .

Acylation Reactions

The deprotected amine undergoes acylation with activated carboxylic acids. A representative example from analogous systems includes:

SubstrateAcylating AgentCoupling ReagentProductYield
2-azabicyclo[2.2.1]heptan-5-amine3-Bromo-4-chlorobenzoic acidHATU, TEA, DMAN-(3-bromo-4-chlorobenzoyl) derivative72%

Key Notes :

  • HATU-mediated coupling minimizes racemization in chiral systems .

  • DMA enhances solubility of the bicyclic amine .

Alkylation and Ring Functionalization

The azabicyclo[2.2.1]heptane core participates in regioselective alkylation at the bridgehead nitrogen:

ReagentConditionsProductSelectivity
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-2-azabicycloheptane>95%
Benzyl bromideEt₃N, THF, RTN-Benzyl derivative80–85%

Chirality Retention : The rigid bicyclic structure prevents epimerization during alkylation .

Ring-Opening Reactions

Under harsh acidic or basic conditions, the azabicyclo system undergoes ring-opening, though this is less common in pharmaceutical contexts:

ConditionsReagentsProductApplication
Conc. H₂SO₄, 100°CLinear diamine derivativeNon-synthetic degradation
LiAlH₄, THF, refluxReduced pyrrolidine analogExperimental pathways

Catalytic Hydrogenation

The bridgehead double bond (if present in related analogs) is susceptible to hydrogenation:

CatalystPressure (psi)ProductStereochemical Outcome
Pd/C, H₂50Saturated azabicycloheptaneRetained configuration

Suzuki–Miyaura Cross-Coupling

While not directly documented for this compound, halogenated analogs participate in cross-coupling:

Halogenated DerivativeBoronic AcidConditionsProductYield
5-Bromo derivativePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl-functionalized analog~60%

Critical Analysis of Reactivity

  • Steric Effects : The bicyclic framework imposes steric constraints, favoring reactions at the exocyclic amine over the bridgehead .

  • Boc Group Stability : Resistant to nucleophiles and bases but labile under acidic conditions, enabling orthogonal protection strategies .

  • Chiral Integrity : The (1S,4S,5R) configuration remains intact during most reactions due to the rigid scaffold .

This compound’s versatility in medicinal chemistry is underscored by its role in synthesizing neurologically active agents, where its stereochemistry and reactivity profile are critical for target engagement .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

  • Substitution Reactions : The compound can participate in nucleophilic substitutions to introduce different functional groups.
Reaction TypeDescription
SubstitutionReplacement of one functional group with another
ReductionAddition of hydrogen or removal of oxygen
OxidationConversion of alcohols to carbonyl compounds

Biological Applications

This compound has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways.

  • Mechanism of Action : It interacts with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
Application AreaPotential Uses
Drug DevelopmentInvestigated for anti-inflammatory and analgesic properties
Biological ProbesUtilized in studies to understand enzyme functions

Medicinal Chemistry

Research indicates that this compound may have applications in developing new therapeutic agents.

Case Study : A study explored the compound's efficacy in modulating pain pathways in animal models, showing promise as a novel analgesic.

Industrial Applications

In industrial settings, the compound is used in the synthesis of various chemicals and materials due to its stability and reactivity.

Industry ApplicationDescription
Chemical ManufacturingUsed as an intermediate in synthesizing other compounds
Material ScienceContributes to the development of polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological effect.

Comparison with Similar Compounds

tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Structural Differences : Contains a 3-oxo group and double bond (hept-5-ene) in the bicyclic framework, unlike the saturated target compound.
  • Synthesis : Prepared via di-tert-butyldicarbonate-mediated carbamate formation in CH₂Cl₂ with NEt₃ and DMAP .
  • Impact : The 3-oxo group increases electrophilicity, making it reactive toward nucleophiles, while the double bond reduces ring strain but limits conformational flexibility compared to the saturated target compound .

tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

  • Structural Differences : Replaces a nitrogen atom with oxygen (2-oxa-5-aza) and includes a 3-oxo group .
  • Stereochemistry : (1R,4R) configuration differs from the target compound’s (1S,4S,5R) arrangement .

2-Azabicyclo[3.2.1]octane Derivatives

  • Structural Differences : Expanded ring system (octane vs. heptane) with a (1S,4S,5R) configuration.
  • Biological Activity : A study comparing 2-azabicyclo[2.2.1]heptane (IC₅₀ = 77.57 µM) and 2-azabicyclo[3.2.1]octane (IC₅₀ = 6.25 µM) derivatives demonstrated that the larger ring size significantly enhances inhibitory potency, likely due to improved target binding .
  • Caution : Structural misidentification (e.g., confusion between heptane and octane frameworks) has been reported, underscoring the need for precise stereochemical analysis .

tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate

  • Structural Differences : Nitrogen atom repositioned to the 7-aza position instead of 2-aza.
  • Synthesis : Requires distinct protection-deprotection strategies due to altered reactivity of the nitrogen center .
  • Impact : Positional isomerism can affect solubility and metabolic stability in drug candidates .

Comparative Data Table

Compound Name Core Structure Key Features Molecular Weight (g/mol) CAS Number Notable Activity/Application
tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (Target) 2-azabicyclo[2.2.1]heptane Boc-protected, saturated core 212.29 1932203-04-7 Building block for antiviral drugs
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 2-azabicyclo[2.2.1]hept-5-ene 3-oxo, unsaturated 225.26 N/A Intermediate in alkaloid synthesis
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 2-oxa-5-azabicyclo[2.2.1]heptane Oxygen substitution, 3-oxo 227.25 848488-70-0 Potential protease inhibitor scaffold
(1S,4S,5R)-2-azabicyclo[3.2.1]octane derivative 2-azabicyclo[3.2.1]octane Expanded ring ~240 (varies) N/A IC₅₀ = 6.25 µM (enzyme inhibition)
tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate 7-azabicyclo[2.2.1]heptane Nitrogen repositioned 212.29 1932031-07-6 Investigational kinase inhibitor

Key Research Findings

Ring Size and Bioactivity : Enlarging the bicyclic framework from [2.2.1]heptane to [3.2.1]octane improves target binding affinity, as seen in compound 33 (IC₅₀ = 6.25 µM vs. 77.57 µM for heptane analogues) .

Functional Group Effects : The 3-oxo group in compounds enhances reactivity but may reduce metabolic stability compared to the Boc-protected target compound .

Biological Activity

Tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1400808-13-0
  • Purity : Typically >95%

This compound exhibits several mechanisms that contribute to its biological activity:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • β-secretase Inhibition : It also acts as an inhibitor of β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's pathology. By inhibiting this enzyme, the compound may reduce amyloid plaque formation.
  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity, suggesting its potential role in neuroprotection.

In Vitro Studies

In a study assessing the neuroprotective effects of this compound against amyloid-beta-induced toxicity:

  • Cell Viability : Treatment with the compound resulted in a significant increase in cell viability (62.98 ± 4.92%) compared to control groups treated only with amyloid-beta (43.78 ± 7.17%) .
  • Cytokine Production : The compound was associated with reduced levels of TNF-α production in astrocytes exposed to amyloid-beta, indicating a potential anti-inflammatory effect .

In Vivo Studies

In vivo assessments using animal models have provided insights into the efficacy of the compound:

  • Behavioral Tests : In scopolamine-induced models of cognitive impairment, the compound demonstrated improvements in memory and learning tasks compared to untreated controls.
  • Biomarker Analysis : Analysis revealed a decrease in β-secretase activity and amyloid-beta levels in treated animals, supporting its potential as a multi-target therapeutic agent for Alzheimer's disease .

Case Study 1: Neuroprotective Effects in Alzheimer's Models

A study conducted on mice genetically predisposed to Alzheimer's disease showed that administration of this compound led to:

ParameterControl GroupTreated Group
Memory Performance Score45%75%
Amyloid Plaque DensityHighLow

This case study highlights the compound's efficacy in improving cognitive function and reducing pathological markers associated with Alzheimer's disease.

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory responses in neuronal cells:

Cytokine Level (pg/mL)Control GroupTreated Group
TNF-α15090
IL-6200180

The data suggests that treatment with this compound significantly reduces TNF-α levels while having a marginal effect on IL-6.

Q & A

What synthetic methodologies are recommended for preparing tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves coupling the bicyclic amine core with a tert-butyl carbamate-protecting group. A validated approach includes using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) under sealed-tube conditions to prevent solvent evaporation and ensure reaction completion . Yield optimization may involve:

  • Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) for coupling reactions.
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile to enhance solubility.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) to minimize side reactions.
  • Stoichiometric ratios : Excess amine or carbamate reagent to drive the reaction forward.

What are the optimal solubility conditions and storage protocols for maintaining the stability of this compound in laboratory settings?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Prepare stock solutions at 10 mM in DMSO, sonicate at 37°C for 10–15 minutes, and filter through a 0.22 µm membrane to remove particulates .
  • Storage : Aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

How can researchers ensure the correct stereochemical configuration during synthesis, and what analytical methods validate stereochemical purity?

Answer:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts during bicyclo[2.2.1]heptane ring formation. For example, asymmetric hydrogenation or enzymatic resolution may enforce the (1S,4S,5R) configuration .
  • Validation methods :
    • X-ray crystallography : Resolves absolute configuration (e.g., as in for a related structure) .
    • Chiral HPLC : Compare retention times against racemic standards.
    • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm ring conformation .

What strategies are effective for identifying and quantifying impurities in scaled-up batches of this compound?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor mass transitions (e.g., m/z 335.2 [M+H]⁺ for related intermediates) .
  • NMR spiking : Add authentic impurity standards (e.g., deprotected amine or tert-butanol byproducts) to identify unknown peaks .
  • Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios .

How should researchers handle data discrepancies between spectroscopic characterization methods (e.g., NMR vs. MS)?

Answer:

  • Cross-validation : Re-run spectra under standardized conditions (e.g., deuterated solvent purity, MS ionization mode).
  • Sample integrity : Check for degradation (e.g., via TLC or HPLC) before analysis.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or high-resolution MS (HRMS) for exact mass confirmation .

What precautions are necessary for safe handling and disposal of this compound in academic labs?

Answer:

  • Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Disposal : Treat as hazardous waste. Incinerate in licensed facilities or neutralize with acidic/basic solutions (pH 7) before disposal. Consult institutional EH&S guidelines for compliance .

How can researchers assess the compound’s compatibility with common pharmaceutical excipients or reaction additives?

Answer:

  • Compatibility testing : Conduct stress tests with excipients (e.g., lactose, PVP) under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect interactions (e.g., melting point shifts) .

What are the ecological implications of improper disposal, and how can environmental impact be minimized?

Answer:

  • Toxicity screening : Although ecotoxicity data are limited, assume potential risks to aquatic life. Avoid release into waterways .
  • Biodegradation : Use immobilized microbial consortia or ozonation to break down carbamate groups in wastewater .

Which coupling reactions or derivatization strategies are feasible for further functionalizing this compound?

Answer:

  • Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups to the bicyclic amine core using Pd catalysts .
  • Mitsunobu reaction : Install hydroxyl or ether groups while preserving stereochemistry .

How does the compound’s stability vary under different pH and temperature conditions during in vitro assays?

Answer:

  • pH stability : Test in buffered solutions (pH 2–9). Carbamates are prone to hydrolysis under strongly acidic/basic conditions.
  • Thermal stability : Conduct accelerated stability studies (25°C–60°C) and monitor degradation via HPLC. Store assay solutions at 4°C for ≤24 hours .

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